molecular formula C17H19N5 B11227761 4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline

4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline

Cat. No.: B11227761
M. Wt: 293.4 g/mol
InChI Key: SGXWQHCANSQGTL-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline is a complex organic compound that features a tetrazole ring, a phenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the tetrazole ring through a cyclization reaction using sodium azide and triethyl orthoformate . The phenyl group is introduced via a Friedel-Crafts acylation reaction, and the aniline moiety is added through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted aniline compounds .

Scientific Research Applications

4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)propan-2-yl]aniline is unique due to the combination of the tetrazole ring and the aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

4-methyl-N-[2-(1-phenyltetrazol-5-yl)propan-2-yl]aniline

InChI

InChI=1S/C17H19N5/c1-13-9-11-14(12-10-13)18-17(2,3)16-19-20-21-22(16)15-7-5-4-6-8-15/h4-12,18H,1-3H3

InChI Key

SGXWQHCANSQGTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C)(C)C2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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